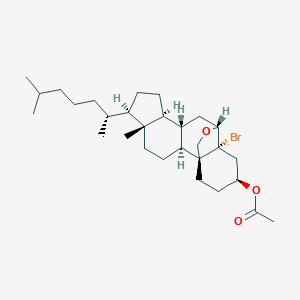
5-Acetamido-2,4,6-triiodoisophthaloyl dichloride
Overview
Description
5-Acetamido-2,4,6-triiodoisophthaloyl dichloride is a chemical compound with the molecular formula C10H4Cl2I3NO3 and a molecular weight of 637.76 g/mol . It is known for its use as an intermediate in the production of ioxitalamic acid, which is utilized in medical imaging . The compound is characterized by its off-white solid appearance and its solubility in chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetamido-2,4,6-triiodoisophthaloyl dichloride typically involves the following steps :
Starting Material: The process begins with m-phthalic acid.
Nitration and Reduction: m-Phthalic acid undergoes nitration and reduction to produce 5-amino isophthalic acid.
Iodination: The 5-amino isophthalic acid is then subjected to an iodobenzene reaction to form 5-amino-2,4,6-triiodoisophthalic acid.
Acyl Chloride Formation: Solid carbonyl chloride is used as the acyl chloride agent, and an initiating agent is added. The acyl chloride reaction is conducted to produce 5-amino-2,4,6-triiodoisophthalic acid acyl chloride.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-2,4,6-triiodoisophthaloyl dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of acyl chloride groups.
Hydrolysis: It can undergo hydrolysis to form corresponding acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions.
Major Products Formed
Substitution Products: The major products formed from substitution reactions are amides and esters.
Hydrolysis Products: Hydrolysis results in the formation of 5-acetamido-2,4,6-triiodoisophthalic acid.
Scientific Research Applications
5-Acetamido-2,4,6-triiodoisophthaloyl dichloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-acetamido-2,4,6-triiodoisophthaloyl dichloride involves its interaction with specific molecular targets and pathways . As a precursor to ioxitalamic acid, it plays a crucial role in enhancing the contrast of images in medical diagnostics by binding to tissues and organs, thereby improving the visibility of internal structures .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,4,6-triiodoisophthaloyl dichloride: This compound is similar in structure but lacks the acetamido group.
Ioxitalamic Acid: A direct derivative used in medical imaging.
Uniqueness
5-Acetamido-2,4,6-triiodoisophthaloyl dichloride is unique due to its specific functional groups, which make it a valuable intermediate in the synthesis of ioxitalamic acid . Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance .
Properties
IUPAC Name |
5-acetamido-2,4,6-triiodobenzene-1,3-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2I3NO3/c1-2(17)16-8-6(14)3(9(11)18)5(13)4(7(8)15)10(12)19/h1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGGDKPPAGGKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2I3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456430 | |
| Record name | 5-ACETAMIDO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31122-75-5 | |
| Record name | 5-ACETAMIDO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine](/img/structure/B30708.png)

![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)




